molecular formula C9H16O B13252432 2-Ethyl-2,3-dimethylpent-4-enal

2-Ethyl-2,3-dimethylpent-4-enal

Cat. No.: B13252432
M. Wt: 140.22 g/mol
InChI Key: ODBQBWJZXUHVTQ-UHFFFAOYSA-N
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Description

2-Ethyl-2,3-dimethylpent-4-enal is an organic compound with the molecular formula C9H16O It is an aldehyde with a unique structure that includes both ethyl and dimethyl groups attached to a pentenal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2,3-dimethylpent-4-enal can be achieved through several methods. One common approach involves the oxidative decarbonylation of tertiary and secondary alkyl aldehydes. This method utilizes oxidative decarbonylation, radical addition across unsaturated bonds, and C-H functionalization to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The specifics of these methods are often proprietary, but they generally follow similar principles to laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,3-dimethylpent-4-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to the corresponding alcohol.

    Substitution: The double bond in the pentenal backbone allows for various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or hydrogen halides (e.g., HBr) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated compounds.

Scientific Research Applications

2-Ethyl-2,3-dimethylpent-4-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-2,3-dimethylpent-4-enal involves its reactivity with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The double bond in the pentenal backbone also allows for additional reactivity, including radical and electrophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2,3-dimethylpent-4-enal is unique due to the presence of both ethyl and dimethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-ethyl-2,3-dimethylpent-4-enal

InChI

InChI=1S/C9H16O/c1-5-8(3)9(4,6-2)7-10/h5,7-8H,1,6H2,2-4H3

InChI Key

ODBQBWJZXUHVTQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C=O)C(C)C=C

Origin of Product

United States

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